molecular formula C13H14F2N4OS B194217 (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide CAS No. 170863-34-0

(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide

Cat. No. B194217
CAS RN: 170863-34-0
M. Wt: 312.34 g/mol
InChI Key: LZFBOQOMPIKJBI-ISVAXAHUSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. It is known to be used in the preparation of triazole antifungal agents, but the exact reactions are not specified.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 536.4±60.0 °C and a predicted density of 1.43±0.1 g/cm3 . It is predicted to be slightly soluble in water (0.11 g/L at 25 ºC) . It is also predicted to have a pKa of 11.74±0.29 .

Scientific Research Applications

Antifungal Applications

  • Synthesis and Antifungal Activity : This compound, as a stereoisomer of TAK-187, demonstrates potent antifungal activity, particularly against Candida albicans, and has been evaluated for its biological activity in relation to its stereochemistry (Tasaka et al., 1997).

  • Prodrug Development for Antifungal Agents : The compound has been explored as a prodrug candidate for antifungal agents, with a focus on enhancing water solubility for injectable formulations (Ichikawa et al., 2001).

  • Synthesis and Metabolites : The synthesis of the compound's stereoisomers and its metabolites has been studied to determine their antifungal efficacy and pharmacokinetic properties (Ichikawa et al., 2001).

Pharmacological Properties

  • Solubility and Pharmacokinetics : Research has been conducted to understand the solubility thermodynamics and partitioning processes of the compound in biologically relevant solvents, which is critical for its pharmacological efficacy (Volkova et al., 2020).

  • Molecular Docking Studies : Molecular docking studies have been performed to understand how the compound interacts with target enzymes, providing insights into its mechanism of action (Zou et al., 2014).

Synthesis and Characterization

  • Stereocontrolled Synthesis : The compound's synthesis involves stereocontrolled processes, which are crucial for its biological activity and specificity (Kitazaki et al., 1999).

  • DFT and Spectroscopic Studies : Detailed density functional theory (DFT) and spectroscopic studies have been conducted to characterize the compound and understand its electronic properties (Zacharias et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Given its use in the preparation of triazole antifungal agents, it may be involved in inhibiting the fungal enzyme lanosterol 14α-demethylase, but this is speculative without further information.

properties

IUPAC Name

(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFBOQOMPIKJBI-ISVAXAHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443549
Record name (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170863-34-0
Record name (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
Reactant of Route 2
(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
Reactant of Route 3
(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
Reactant of Route 4
Reactant of Route 4
(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
Reactant of Route 5
(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
Reactant of Route 6
(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide

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